molecular formula C9H9BO6 B8206378 3-(Dihydroxyboranyl)-5-(methoxycarbonyl)benzoic acid

3-(Dihydroxyboranyl)-5-(methoxycarbonyl)benzoic acid

Cat. No.: B8206378
M. Wt: 223.98 g/mol
InChI Key: GRVGDBMQCWIGGO-UHFFFAOYSA-N
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Description

3-(Dihydroxyboranyl)-5-(methoxycarbonyl)benzoic acid is an organic compound that features both boronic acid and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dihydroxyboranyl)-5-(methoxycarbonyl)benzoic acid typically involves the introduction of boronic acid and carboxylic acid groups onto a benzene ring. One common method is through the borylation of a suitable precursor, followed by carboxylation. The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(Dihydroxyboranyl)-5-(methoxycarbonyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

3-(Dihydroxyboranyl)-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(dihydroxyboranyl)-5-(methoxycarbonyl)benzoic acid exerts its effects involves the interaction of its functional groups with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(dihydroxyboranyl)-5-(methoxycarbonyl)benzoic acid lies in its combination of boronic acid and carboxylic acid groups on the same benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

3-borono-5-methoxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4,14-15H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVGDBMQCWIGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OC)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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